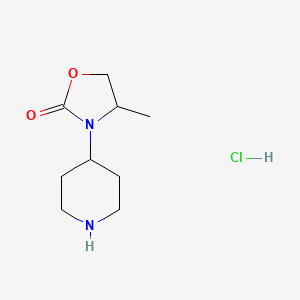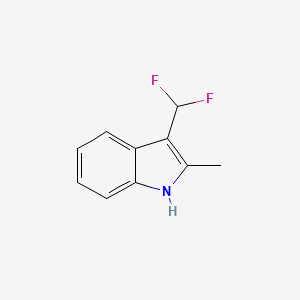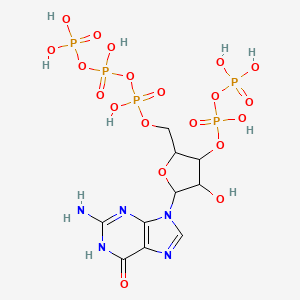
3-Nitro-3-chloromethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-3-chloromethyloxetane is a chemical compound with the molecular formula C4H6ClNO3. It is a derivative of oxetane, a four-membered cyclic ether, and contains both nitro and chloromethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogenating agent to form the oxetane ring . Another approach involves the ring-closing reaction of epoxides with nitro and chloromethyl substituents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure safety and efficiency, especially when dealing with highly reactive and potentially hazardous reagents . The use of automated systems and in-line quantification techniques can help optimize the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-3-chloromethyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Reducing Agents: Such as hydrogen gas with a metal catalyst or hydride donors, are used for the reduction of the nitro group.
Acids and Bases: Can facilitate ring-opening reactions, depending on the desired product.
Major Products Formed
Substituted Oxetanes: Resulting from nucleophilic substitution reactions.
Amino Derivatives: Formed by the reduction of the nitro group.
Linear or Branched Compounds: Resulting from ring-opening reactions.
Scientific Research Applications
3-Nitro-3-chloromethyloxetane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Its unique reactivity makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Nitro-3-chloromethyloxetane involves its reactivity towards nucleophiles and electrophiles. The nitro group can participate in electron-withdrawing interactions, while the chloromethyl group can act as a leaving group in substitution reactions . The oxetane ring’s strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-3-methyloxetane: Similar structure but lacks the chloromethyl group.
3-Chloromethyl-3-methyloxetane: Similar structure but lacks the nitro group.
2-Nitro-2-chloromethyloxetane: Similar structure but with different substitution positions.
Uniqueness
3-Nitro-3-chloromethyloxetane is unique due to the presence of both nitro and chloromethyl groups on the oxetane ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C4H6ClNO3 |
|---|---|
Molecular Weight |
151.55 g/mol |
IUPAC Name |
3-(chloromethyl)-3-nitrooxetane |
InChI |
InChI=1S/C4H6ClNO3/c5-1-4(6(7)8)2-9-3-4/h1-3H2 |
InChI Key |
RJPLXCMOPBWAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)













